molecular formula C13H14FN3O B2968546 (4S)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane] CAS No. 939411-26-4

(4S)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane]

Cat. No.: B2968546
CAS No.: 939411-26-4
M. Wt: 247.273
InChI Key: KYRIGMNTCZMGQS-NSHDSACASA-N
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Description

(4S)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane] is a spirocyclic compound featuring a fused dihydrochromene and cyclopentane system. Key structural attributes include:

  • Spiro Junction: The cyclopentane ring is fused at the 2-position of the dihydrochromene scaffold, creating a rigid, three-dimensional framework .
  • Substituents:
    • 4-Azido Group: Introduces high reactivity due to the azide’s propensity for click chemistry or photolytic decomposition.
    • 6-Fluoro Substituent: Enhances electronic effects (e.g., electron-withdrawing) and may influence binding interactions in biological systems .

This compound’s unique architecture positions it as a candidate for drug discovery, particularly in targeting enzymes or receptors where spirocyclic systems and fluorine substituents are advantageous.

Properties

IUPAC Name

(4S)-4-azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O/c14-9-3-4-12-10(7-9)11(16-17-15)8-13(18-12)5-1-2-6-13/h3-4,7,11H,1-2,5-6,8H2/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRIGMNTCZMGQS-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(C3=C(O2)C=CC(=C3)F)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(C1)C[C@@H](C3=C(O2)C=CC(=C3)F)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Spirocyclic Scaffolds

The spirocyclic core differentiates this compound from non-spiro analogs. Key comparisons include:

Compound Name Core Structure Key Substituents Synthetic Challenges
(4S)-4-Azido-6-fluorospiro[...] Dihydrochromene-cyclopentane 4-azido, 6-fluoro Steric hindrance at spiro junction
2-Oxa-6-azaspiro[3.3]heptane () Oxa-aza spiroheptane Oxygen, nitrogen heteroatoms Requires phase-transfer catalysts
Bis-sulfides (pyrrolidine/cyclopentane) Pyrrolidine-cyclopentane bisulfide Sulfur substituents SN2 inversion during synthesis

Key Insight : The azide and fluorine substituents in the target compound introduce distinct electronic and steric profiles compared to heteroatom-rich spiro systems (e.g., 2-oxa-6-azaspiro[3.3]heptane) or sulfur-based analogs.

Substituent Effects: Azido vs. Other Functional Groups

The 4-azido group’s reactivity contrasts with common substituents in similar compounds:

Compound (Source) Substituent Reactivity/Biological Relevance
Target Compound 4-Azido Click chemistry, photolabile
6-Methoxy-2,5,8-trimethyl () Methoxy, methyl Hydrophobic interactions (Pi-Alkyl)
Betulinaldehyde () Aldehyde, alkyl chains Alkyl interactions with CYS/MET residues
1,2-Dimethylaziridine () Aziridine (strained ring) Nucleophilic ring-opening reactions

Key Insight : The azide’s versatility in bioconjugation contrasts with methoxy/methyl groups (), which prioritize hydrophobic binding, or aldehydes, which may form covalent adducts.

Fluorine Substituents vs. Other Halogens

The 6-fluoro group’s impact is compared to halogenated analogs:

Compound (Source) Halogen Position Electronic Effects
Target Compound 6-Fluoro Electron-withdrawing, enhances stability
5-Chloro derivatives () 5-Chloro Increased lipophilicity, steric bulk
5-Bromo derivatives () 5-Bromo Polarizability, potential toxicity

Key Insight : Fluorine’s small size and high electronegativity optimize binding precision compared to bulkier halogens like bromine or chlorine.

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